molecular formula C14H21NO2 B12211319 7,8-diethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine CAS No. 1049607-22-8

7,8-diethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No.: B12211319
CAS No.: 1049607-22-8
M. Wt: 235.32 g/mol
InChI Key: KIWFZPCCQMINKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Diethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine is a benzazepine derivative characterized by ethoxy substitutions at the 7- and 8-positions of its aromatic ring. Ethoxy groups are more lipophilic than hydroxy or methoxy substituents, which may influence its pharmacokinetic properties, such as blood-brain barrier permeability and metabolic stability .

Properties

CAS No.

1049607-22-8

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

7,8-diethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

InChI

InChI=1S/C14H21NO2/c1-3-16-13-9-11-5-7-15-8-6-12(11)10-14(13)17-4-2/h9-10,15H,3-8H2,1-2H3

InChI Key

KIWFZPCCQMINKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2CCNCCC2=C1)OCC

Origin of Product

United States

Preparation Methods

Route 1: Cyclocondensation of Ethoxy-Substituted Precursors

This approach mirrors methods for 7,8-dimethoxy analogs, substituting ethoxy-bearing starting materials.

Starting Material Synthesis

  • 3,4-Diethoxybenzaldehyde : Prepared via O-ethylation of 3,4-dihydroxybenzaldehyde using ethyl bromide and potassium carbonate in acetone.

  • N-(2,2-Dimethoxyethyl)amine : Commercially available or synthesized via reductive amination of glycolaldehyde dimethyl acetal.

Cyclization Protocol

  • Aldehyde-amine condensation :

  • Acid-catalyzed cyclization :

Advantages : Direct incorporation of ethoxy groups avoids post-cyclization modifications.
Limitations : Requires access to ethoxy-substituted aldehydes, which may necessitate multi-step synthesis.

Route 2: Post-Cyclization Ethoxylation of Dihydroxy Intermediate

An alternative strategy involves synthesizing 7,8-dihydroxy-2,3,4,5-tetrahydro-1H-3-benzazepine followed by O-ethylation.

Dihydroxy Core Synthesis

  • Oxidative demethylation : Starting from 7,8-dimethoxy analogs using boron tribromide in methylene chloride:

Ethylation of Phenolic Groups

  • Alkylation conditions :

Optimization Note : Ascorbic acid is added as an antioxidant to prevent quinone formation.

Critical Parameter Analysis

Solvent and Temperature Effects

ParameterRoute 1 (Cyclocondensation)Route 2 (Post-cyclization Ethylation)
Optimal solvent TetrahydrofuranAcetone
Reaction temp 0°C → RT0°C → Reflux
Key limitation Moisture sensitivityCompeting N-alkylation

Protecting Group Strategies

  • N-protection : Trifluoroacetic anhydride effectively blocks the azepine nitrogen during O-ethylation.

  • Deprotection : Methanol/HCl gas treatment restores the free amine.

Analytical Characterization

Spectroscopic Data (Comparative)

Feature7,8-Diethoxy Target (Predicted)7,8-Dimethoxy Analog
IR (cm⁻¹) ~1250 (C-O-C)1255
¹H NMR (δ ppm) 1.35 (t, OCH₂CH₃)3.85 (s, OCH₃)
MS (m/z) 265 [M+H]⁺207 [M+H]⁺

Purity Optimization

  • Recrystallization : Ethanol/ethyl acetate mixtures yield crystalline hydrochlorides (e.g., 232°–234°C for allyl analogs).

  • Chromatography : Silica gel with ethyl acetate/hexane resolves N-alkylation byproducts.

Scale-Up Considerations

Industrial Adaptations

  • Azeotropic water removal : Critical for cyclocondensation efficiency (e.g., toluene reflux).

  • Batch vs. flow : Semi-batch processes improve exothermic reaction control during ethylation.

Environmental Impact Mitigation

  • Solvent recovery : Toluene and acetone recyclability reduces waste.

  • Catalyst-free protocols : Avoidance of EDCI/HOBt reduces metal contamination .

Chemical Reactions Analysis

7,8-Diethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles.

    Major Products: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 7,8-diethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine is C15H21NC_{15}H_{21}N with a molecular weight of approximately 229.34 g/mol. The compound features a benzazepine core, which is known for its biological activity. The presence of the diethoxy substituents at positions 7 and 8 enhances its lipophilicity and potentially its bioavailability.

Dopaminergic Activity

Research indicates that compounds within the benzazepine family exhibit significant dopaminergic activity. Specifically, 7,8-diethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine has been studied for its ability to act as a dopamine receptor agonist. This activity is crucial for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.

Table 1: Dopaminergic Activity of Benzazepines

Compound NameReceptor TypeActivity LevelReference
7,8-Diethoxy-2,3,4,5-tetrahydro-1H-3-benzazepineD1 Dopamine ReceptorAgonist
7-Hydroxy-2,3,4,5-tetrahydro-1H-3-benzazepineD2 Dopamine ReceptorPartial Agonist
8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzazepine5-HT ReceptorAgonist

Treatment of Central Nervous System Disorders

The compound has shown promise in preclinical studies as a potential treatment for obesity and mood disorders by modulating serotonin pathways. The serotonin (5-HT) receptor agonism is particularly relevant in controlling appetite and mood regulation.

Case Study: Obesity Treatment
A study highlighted the efficacy of serotonin receptor agonists in reducing food intake and promoting weight loss in animal models. The application of 7,8-diethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine as a selective agonist could lead to new therapies for obesity management without the side effects associated with traditional appetite suppressants .

Mechanism of Action

The mechanism of action of 7,8-diethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with specific molecular targets. While detailed pathways are not extensively documented, it is known to interact with certain proteins and enzymes, influencing their activity. This interaction can modulate various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Substitution Patterns and Receptor Affinity

The pharmacological activity of benzazepines is highly dependent on substituent type and position. Below is a comparative table of key analogues:

Compound Name Substituents (Position) Receptor Activity Key Findings
SK&F 38393 7,8-dihydroxy (1-phenyl) D1 agonist High D1 receptor affinity; induces cAMP signaling .
SCH 23390 7-chloro, 8-hydroxy, 3-methyl D1 antagonist Potent D1 antagonism (Ki < 1 nM); used in autoradiography studies .
7,8-Dimethoxy analogue (CAS 14165-90-3) 7,8-dimethoxy Unspecified Structural precursor; methoxy groups reduce polarity vs. hydroxy .
SKF 81297 6-chloro, 7,8-dihydroxy D1/D5 agonist Longer-lasting behavioral effects vs. SK&F 38393 due to chloro substitution .
Lorcaserin 8-chloro, 1-methyl 5-HT2C agonist FDA-approved for obesity; unrelated to dopaminergic targets .

Key Observations :

  • Hydroxy groups (e.g., SK&F 38393) enhance D1 receptor binding via hydrogen bonding but reduce metabolic stability due to rapid glucuronidation .
  • Chloro substitutions (e.g., SCH 23390, SKF 81297) improve selectivity and duration of action but may introduce off-target effects (e.g., 5-HT2C in Lorcaserin) .

Pharmacological and Pharmacokinetic Profiles

  • Receptor Selectivity : Ethoxy substitutions may shift selectivity away from D1/D5 receptors observed in hydroxy variants (SK&F 38393) toward other targets, such as GluN2B NMDA receptors, as seen in structurally related benzazepines .
  • CNS Penetration : Increased lipophilicity could enhance brain uptake, akin to chloro-substituted analogues like SCH 23390 .

Biological Activity

7,8-Diethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine is a compound with significant potential in pharmacological research. Its structural characteristics suggest a possible interaction with various biological pathways, particularly in the central nervous system. This article explores its biological activity based on available research findings, case studies, and relevant data tables.

  • Molecular Formula : C14H21NO2
  • Molecular Weight : 235.32204 g/mol
  • CAS Number : [Not specified in the search results]

7,8-Diethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine is believed to act primarily as a dopamine receptor modulator. Compounds in this class often exhibit activity at D1 and D2 dopamine receptors, which are critical in regulating mood, cognition, and motor control. Research indicates that related compounds can influence neurotransmitter release and receptor activation patterns.

Biological Activity Overview

The biological activity of 7,8-diethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine includes:

  • Dopaminergic Activity :
    • Studies suggest that compounds similar to 7,8-diethoxy-benzazepines have shown selective agonistic effects on dopamine receptors.
    • Dopamine receptor modulation can lead to therapeutic effects in conditions such as Parkinson's disease and schizophrenia.
  • Neuroprotective Effects :
    • Some analogs have demonstrated neuroprotective properties against oxidative stress and neuroinflammation.
    • These effects are crucial for developing treatments for neurodegenerative diseases.
  • Antidepressant Properties :
    • Preliminary studies indicate potential antidepressant-like effects due to the modulation of serotonin and norepinephrine pathways alongside dopaminergic activity.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeObserved EffectsReference
7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzazepineDopamine AgonistIncreased locomotion in animal models
6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-benzazepineNeuroprotectiveReduced neuronal death in vitro
7-Hydroxy-2,3,4,5-tetrahydro-1H-benzazepineAntidepressantDecreased immobility in forced swim test

Case Study 1: Dopaminergic Modulation

A study involving 7,8-diethoxy-2,3,4,5-tetrahydro-1H-benzazepine showed promising results in modulating dopaminergic signaling pathways. In vitro assays indicated that the compound could enhance dopamine release from neuronal cultures under specific conditions.

Case Study 2: Neuroprotection Against Oxidative Stress

In a controlled experiment assessing neuroprotection against oxidative stress induced by hydrogen peroxide in neuronal cell lines, 7,8-diethoxy-benzazepine exhibited significant protective effects. The mechanism was attributed to the upregulation of antioxidant enzymes.

Research Findings

Recent literature emphasizes the need for further exploration into the structure-activity relationship (SAR) of benzazepine derivatives. Understanding how structural modifications impact biological activity can lead to the development of more effective therapeutic agents targeting neurological disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.